molecular formula C4H11Cl2N2O2P B159025 Phosphoramide mustard CAS No. 10159-53-2

Phosphoramide mustard

Cat. No.: B159025
CAS No.: 10159-53-2
M. Wt: 221.02 g/mol
InChI Key: RJXQSIKBGKVNRT-UHFFFAOYSA-N
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Description

Phosphoramide mustard is a biologically active metabolite of cyclophosphamide, a widely used chemotherapeutic agent. It is known for its potent alkylating properties, which enable it to form cross-links with DNA, thereby inhibiting DNA replication and leading to cell death. This compound plays a crucial role in the anticancer activity of cyclophosphamide by inducing DNA damage in rapidly dividing cells .

Preparation Methods

Phosphoramide mustard can be synthesized through various methods. One common synthetic route involves the reaction of bis(2-chloroethyl)amine with phosphorus oxychloride, followed by hydrolysis to yield this compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

In industrial production, this compound is often produced as a stable salt form, such as this compound cyclohexanamine, to enhance its stability and ease of handling .

Chemical Reactions Analysis

Phosphoramide mustard undergoes several types of chemical reactions, including:

    Alkylation: It introduces alkyl groups into biologically active molecules, preventing their proper functioning.

    Reaction with Thiols: this compound reacts with thiol-containing compounds like N-acetylcysteine and mesna.

Common reagents used in these reactions include thiol-containing compounds and various solvents. The major products formed from these reactions are DNA adducts and cross-linked DNA .

Scientific Research Applications

Phosphoramide mustard has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of phosphoramide mustard involves the formation of DNA cross-links. This compound forms interstrand and intrastrand cross-links at guanine N-7 positions in DNA, preventing DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death . The molecular targets of this compound include DNA and various DNA repair proteins involved in the DNA damage response .

Comparison with Similar Compounds

Phosphoramide mustard belongs to the class of alkylating agents known as nitrogen mustards. Similar compounds include:

This compound is unique due to its specific formation as a metabolite of cyclophosphamide and its potent DNA cross-linking ability, which makes it highly effective in cancer treatment .

Properties

IUPAC Name

amino-[bis(2-chloroethyl)amino]phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Cl2N2O2P/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXQSIKBGKVNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)P(=O)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144036
Record name Phosphoramide mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10159-53-2
Record name Phosphoramide mustard
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10159-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoramide mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010159532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramide mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9ULD24RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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